molecular formula C5H6N2OS B14916328 2-(2-Aminothiazol-4-yl)acetaldehyde

2-(2-Aminothiazol-4-yl)acetaldehyde

Cat. No.: B14916328
M. Wt: 142.18 g/mol
InChI Key: VTACIMGIQOONMC-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)acetaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group at position 2 and an acetaldehyde moiety at position 2. This compound is primarily recognized as a critical intermediate in the synthesis of cephalosporin antibiotics, such as cefotiam and cefdinir . Its hydrochloride salt (CAS 66659-20-9) is commonly utilized in pharmaceutical manufacturing due to enhanced stability and solubility . The compound's reactivity stems from the electron-rich thiazole ring and the aldehyde group, enabling diverse chemical modifications essential for constructing β-lactam antibiotics .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)acetaldehyde

InChI

InChI=1S/C5H6N2OS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2,(H2,6,7)

InChI Key

VTACIMGIQOONMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of 2-(2-Aminothiazol-4-yl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of 2-(2-Aminothiazol-4-yl)acetaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-(2-Aminothiazol-4-yl)acetaldehyde exhibit variations in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Table 1: Key Structural Analogs and Their Properties

Compound Name (CAS No.) Molecular Formula Functional Groups Key Applications Notable Properties References
2-(2-Aminothiazol-4-yl)acetic acid (29676-71-9) C₅H₆N₂O₂S Acetic acid, aminothiazole Intermediate for cefotiam High thermal stability (m.p. 190–192°C)
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid (N/A) C₅H₆N₄O₃S Hydroxyimino, acetic acid Key intermediate in cefdinir synthesis Density: 1.92 g/cm³; b.p. 539.4°C
Ethyl 2-(2-aminothiazol-4-yl)acetate (53266-94-7) C₇H₁₀N₂O₂S Ester, aminothiazole Solubility-enhanced synthetic intermediate Similarity score: 0.97 (vs. parent)
(Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (74440-02-1) C₁₁H₁₅N₃O₅S tert-Butoxycarbonyl, hydroxyimino Prodrug synthesis (e.g., ceftizoxime) Protects reactive sites during synthesis
a1N-[(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetyl]glycine (N/A) C₇H₉N₅O₄S Glycine conjugate, hydroxyimino Impurity in cefdinir production Co-elutes with open-ring derivatives

Key Differences and Research Findings

Functional Group Impact: The introduction of a hydroxyimino group (e.g., in (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid) enhances metal chelation capacity, crucial for β-lactam antibiotic activity . Ester derivatives (e.g., ethyl 2-(2-aminothiazol-4-yl)acetate) improve solubility in organic solvents, facilitating synthetic steps .

Thermal and Chemical Stability :

  • The parent compound’s hydrochloride salt (CAS 66659-20-9) demonstrates superior stability under acidic conditions compared to its free aldehyde form, which is prone to oxidation .
  • tert-Butoxycarbonyl (Boc)-protected analogs (e.g., CAS 74440-02-1) resist degradation during amidation reactions, enabling efficient prodrug synthesis .

Biological Activity: Cephalosporin Derivatives: Compounds like cefixime (CAS 79350-37-1) and ceftazidime incorporate the 2-(2-aminothiazol-4-yl) group to enhance gram-negative bacterial targeting via improved penicillin-binding protein affinity . Pheromone Analogs: Structurally related aldehydes (e.g., (Z)-DMCHA) function as beetle pheromones, highlighting the versatility of the aminothiazole-acetaldehyde scaffold .

Synthetic Utility: Thioesterification and aminolysis of 2-(2-Aminothiazol-4-yl)acetaldehyde derivatives yield intermediates for cephalosporins like ceftizoxime alapivoxil . Impurities such as open-ring lactones in cefdinir synthesis underscore the need for precise control over reaction conditions to minimize byproducts .

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